3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one
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Overview
Description
3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of hydroxyl and ketone functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 3-hydroxyproline, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a series of nucleophilic substitution reactions, often involving intermediates like 1-methylpiperidin-2-one.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrrolidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups enable the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Lacks the piperidine ring and hydroxyl group.
Properties
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)-1-methylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-5-2-3-9(10(11)14)12-6-4-8(13)7-12/h8-9,13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSSJUTDCUHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N2CCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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